Sulbactam EP Impurity D
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Overview
Description
Sulbactam EP Impurity D, also known as (2S, 5R, 6R)-6-Bromo-3, 3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0]heptane-2-carboxylic acid potassium salt, is a chemical compound with the molecular formula C8H9BrNO3S and a molecular weight of 279.1 . It is an impurity standard related to Sulbactam, a beta-lactamase inhibitor used in combination with beta-lactam antibiotics to enhance their efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulbactam EP Impurity D involves the bromination of penicillanic acid derivatives. The reaction typically occurs under controlled conditions to ensure the selective bromination at the desired position on the molecule . The process involves the use of bromine or bromine-containing reagents in an organic solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product . The production process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems for monitoring and control .
Chemical Reactions Analysis
Types of Reactions
Sulbactam EP Impurity D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in debromination.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Sulbactam EP Impurity D is used in various scientific research applications, including:
Chemistry: As a reference standard for analytical method development and validation.
Biology: In studies related to enzyme inhibition and antibiotic resistance mechanisms.
Medicine: For quality control in the production of Sulbactam-containing pharmaceuticals.
Industry: In the development and manufacturing of beta-lactamase inhibitors.
Mechanism of Action
Sulbactam EP Impurity D, like Sulbactam, acts as a beta-lactamase inhibitor. It binds irreversibly to the active site of beta-lactamase enzymes, preventing them from hydrolyzing beta-lactam antibiotics . This inhibition enhances the efficacy of beta-lactam antibiotics against resistant bacterial strains . The molecular targets include class A, C, and D beta-lactamases, with a particular potency against class C enzymes .
Comparison with Similar Compounds
Similar Compounds
Sulbactam EP Impurity E: (2S, 5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0]heptane-2-carboxylic acid 4,4-dioxide.
Sulbactam EP Impurity F: (2S, 5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0]heptane-2-carboxylic acid.
Uniqueness
Sulbactam EP Impurity D is unique due to its specific bromination pattern, which distinguishes it from other related compounds. This unique structure allows for specific interactions with beta-lactamase enzymes, making it a valuable reference standard in analytical and pharmaceutical research .
Properties
IUPAC Name |
6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVPSCAAXXVSFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)Br)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865309 |
Source
|
Record name | 6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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